molecular formula C9H13ClN2O B14128793 (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine CAS No. 88965-68-8

(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine

Cat. No.: B14128793
CAS No.: 88965-68-8
M. Wt: 200.66 g/mol
InChI Key: DBAWUPPJJMQNSQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine typically involves the reaction of 2-chloro-4-ethoxy-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the benzaldehyde reacts with the hydrazine to form the corresponding hydrazone, which is then reduced to yield the hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-methoxy-6-methylphenyl)hydrazine
  • (2-Chloro-4-ethoxy-6-ethylphenyl)hydrazine
  • (2-Bromo-4-ethoxy-6-methylphenyl)hydrazine

Uniqueness

(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88965-68-8

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(2-chloro-4-ethoxy-6-methylphenyl)hydrazine

InChI

InChI=1S/C9H13ClN2O/c1-3-13-7-4-6(2)9(12-11)8(10)5-7/h4-5,12H,3,11H2,1-2H3

InChI Key

DBAWUPPJJMQNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)NN)Cl

Origin of Product

United States

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